molecular formula C15H15NOS2 B2569040 4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 339105-93-0

4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No. B2569040
CAS RN: 339105-93-0
M. Wt: 289.41
InChI Key: PISXJFXSRUITFV-UHFFFAOYSA-N
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Description

4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that has shown promising results in scientific research. Its unique structure and properties make it a potential candidate for various applications in the fields of medicine and chemistry.

Scientific Research Applications

    Anti-Inflammatory Properties: Hydrazine compounds have been investigated for their anti-inflammatory effects . Researchers explore their potential in managing inflammatory conditions.

    Antibacterial and Antifungal Activity: Some hydrazine derivatives exhibit antibacterial and antifungal properties . These compounds could contribute to the development of novel antimicrobial agents.

    Antitubercular Activity: Hydrazine-based compounds have been studied for their antitubercular effects . Their activity against Mycobacterium tuberculosis makes them relevant in the fight against tuberculosis.

Ligand Precursors and Metal Coordination

Hydrazine compounds serve as ligand precursors in metal coordination chemistry. Notably:

Materials Science and Crystal Engineering

The crystal structures of related compounds provide insights into their supramolecular arrangements:

    Crystal Packing and Hydrogen-Bonding: The crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide (I) and its N0-[(thiophen-2-yl)methylidene]-derivative (II) reveal complex hydrogen-bonding networks . These interactions influence the crystal packing and stability.

    Functional Materials: Alkylbenzoates, including derivatives of this compound, have been designed for various applications, such as liquid crystalline materials, organogelators, and non-linear optical materials . Further exploration may reveal novel functional properties.

Solubilizing Protective Groups

The 3,4-dimethoxybenzyl group has been used as a protective group for thiol moieties, enhancing solubility and stability during monolayer formation . This concept could inspire innovative approaches in materials science.

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS2/c1-11-2-4-12(5-3-11)10-16-7-9-19-15-13(14(16)17)6-8-18-15/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISXJFXSRUITFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

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